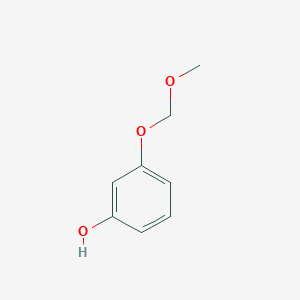

3-(Methoxymethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXUKOKMVNMHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Methoxymethoxy)phenol (CAS 18066-10-9): Properties, Synthesis, and Applications in Research

Introduction: In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Phenolic moieties, while being crucial pharmacophores in many active molecules, present a significant challenge due to their inherent reactivity.[1][2] 3-(Methoxymethoxy)phenol, a methoxymethyl (MOM) ether derivative of 3-methoxyphenol, represents a key solution to this challenge. It serves as a stable, protected intermediate, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule without interference from the acidic phenolic proton. This guide provides an in-depth examination of the properties, synthesis, and strategic applications of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its core properties can be reliably established.[3] A comprehensive understanding of its spectroscopic characteristics can be inferred from the well-documented data of its parent compound, 3-methoxyphenol, and the known spectral signatures of the methoxymethyl (MOM) protecting group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18066-10-9 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| IUPAC Name | 1-(Methoxymethoxy)-3-methoxybenzene | Inferred |

| Synonyms | Phenol, 3-(methoxymethoxy)- | [3] |

| Purity | Typically ≥96% | |

| InChI Key | VTXUKOKMVNMHJX-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data

The transition from 3-methoxyphenol to its MOM-protected form induces characteristic shifts in its spectral data. The most telling of these is the disappearance of the phenolic -OH signals and the appearance of signals corresponding to the -O-CH₂-O-CH₃ moiety.

| Technique | Expected Key Signals / Features | Rationale & Comparative Insights |

| ¹H NMR | δ ≈ 7.1-7.2 (t, 1H, Ar-H)δ ≈ 6.5-6.7 (m, 3H, Ar-H)δ ≈ 5.2 (s, 2H, -O-CH₂ -O-)δ ≈ 3.8 (s, 3H, Ar-OCH₃ )δ ≈ 3.5 (s, 3H, -O-CH₂-OCH₃ ) | The aromatic proton signals will be similar to those of 3-methoxyphenol.[4] The key diagnostic signals are the two new singlets: the methylene bridge protons (-O-CH₂-O-) typically appear downfield around 5.2 ppm, and the new methoxy protons of the MOM group appear around 3.5 ppm. |

| ¹³C NMR | δ ≈ 160-161 (Ar-C-OMOM)δ ≈ 156-157 (Ar-C-OCH₃)δ ≈ 130-131 (Ar-CH)δ ≈ 107-108 (Ar-CH)δ ≈ 102-103 (Ar-CH)δ ≈ 94-95 (-O-C H₂-O-)δ ≈ 55-56 (methoxy carbons) | The carbon of the methylene bridge (-O-CH₂-O-) is expected around 94-95 ppm. The two distinct methoxy group carbons will appear in the typical region of 55-56 ppm.[4] |

| IR (Infrared) | Absence of broad O-H stretch (3200-3600 cm⁻¹)Presence of strong C-O stretches (1000-1250 cm⁻¹)Aromatic C=C stretches (1450-1600 cm⁻¹)sp³ C-H stretches (~2850-3000 cm⁻¹) | The most critical diagnostic feature is the complete disappearance of the broad hydroxyl peak characteristic of phenols.[5][6] This is replaced by prominent C-O stretching bands associated with the acetal structure of the MOM ether. |

| MS (Mass Spec) | M⁺ at m/z = 154.16 | The molecular ion peak will correspond to the compound's molecular weight. Common fragmentation patterns would include the loss of formaldehyde (-CH₂O) or the methoxy group (-OCH₃) from the MOM ether. |

Synthesis and Reactivity: The Protecting Group Strategy

The primary role of this compound is to serve as a protected version of 3-methoxyphenol. The synthesis, therefore, involves the installation of the MOM group onto the phenolic oxygen, and its core reactivity is defined by the conditions required for its removal (deprotection).

Synthesis via MOM Protection

The methoxymethylation of a phenol is a standard transformation in organic synthesis. The choice of reagent is critical; while chloromethyl methyl ether is effective, its recognized carcinogenic potential makes it undesirable.[7] A safer and more practical alternative utilizes dimethoxymethane with an acid catalyst.[7] This approach leverages readily available and less hazardous materials to achieve the desired protection.

-

Objective: To protect the phenolic hydroxyl group of 3-methoxyphenol using dimethoxymethane.

-

Rationale: The reaction proceeds via acid-catalyzed formation of a methoxymethyl cation from dimethoxymethane, which is then trapped by the nucleophilic phenolic oxygen. The use of a Soxhlet extractor with molecular sieves ensures the reaction medium remains anhydrous, driving the equilibrium towards product formation.

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a Soxhlet extractor containing activated 3A molecular sieves, add 3-methoxyphenol (1.0 eq).

-

Add a suitable anhydrous solvent such as methylene chloride or THF, followed by dimethoxymethane (excess, ~5-10 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (p-TsOH, ~0.02 eq).[7]

-

Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and quench the catalyst by adding a small amount of a tertiary amine base, like triethylamine.[7]

-

Perform an aqueous workup by washing the organic layer with dilute sodium hydroxide solution to remove any unreacted starting material, followed by a water wash.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

-

Core Reactivity and Deprotection

The MOM ether is valued for its stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides. Its primary point of reactivity is its cleavage under acidic conditions to regenerate the parent phenol. This selective removal is the cornerstone of its utility.

The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage to release the stable methoxymethyl cation and the free phenol. A variety of acidic reagents can effect this transformation, from aqueous HCl to Lewis acids or solid acid catalysts, offering flexibility to the synthetic chemist.[8]

Strategic Applications in Research and Development

The utility of this compound is not as a final product but as a crucial intermediate building block. Its application is foundational in scenarios where the synthesis of a complex target molecule requires reactions that would otherwise be compromised by a free phenolic group.

-

Enabling Nucleophilic and Base-Mediated Reactions: Many powerful bond-forming reactions in organic chemistry, such as those involving Grignard reagents, organolithiums, or strong non-nucleophilic bases like LDA, are incompatible with the acidic proton of a phenol. By converting 3-methoxyphenol to this compound, chemists can perform ortho-lithiation, introduce sensitive side-chains, or build complex frameworks without a premature acid-base quenching of their reagents.

-

Facilitating Electrophilic Aromatic Substitution: While the hydroxyl group is a strong ortho-, para-director, its high reactivity can lead to over-reaction or undesired side reactions during electrophilic substitution (e.g., bromination, nitration).[9] The MOM-protected ether still acts as an activating, ortho-, para-directing group but with attenuated reactivity, allowing for more controlled and selective substitutions on the aromatic ring.

-

Intermediate in Pharmaceutical Synthesis: Phenols and their derivatives are ubiquitous in pharmaceuticals.[1][2] this compound can serve as a precursor to complex drug candidates where the 3-methoxyphenol core is required. The MOM group ensures that this core remains intact during the assembly of other pharmacophoric features, only to be revealed in a late-stage deprotection step.

Safety and Handling

Specific toxicological data for this compound is not extensively documented. Therefore, safety protocols should be based on the known hazards of its parent compound, 3-methoxyphenol, and general principles of laboratory chemical safety.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with eyes, skin, and clothing.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[10][11]

-

Hazards of Precursor (3-Methoxyphenol): 3-Methoxyphenol is known to be harmful if swallowed and toxic in contact with skin.[12][13] It can cause skin and eye irritation. It is reasonable to assume that this compound may present similar hazards.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which could cause premature deprotection).[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 18066-10-9) is a quintessential example of a strategic synthetic intermediate. While its direct applications are limited, its role as a protected building block is invaluable to the research chemist and drug development professional. By providing a stable and reliable method to mask the reactivity of the 3-methoxyphenol core, it unlocks a broader range of synthetic possibilities, enabling the efficient and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and the logic of its deprotection is essential for its effective deployment in any advanced synthesis program.

References

- (Time inform

-

Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Retrieved from [Link]

- (Reference pertains to a different compound and was not used)

- (Reference provides general NMR data, not directly used for cit

-

Supporting information for an article on RSC.org. (n.d.). Characterization of 3-Methoxyphenol. Retrieved from [Link]

- (Reference pertains to a different compound and was not used)

- (Reference pertains to a TMS deriv

- (Reference pertains to a different compound and was not used)

- (Reference pertains to a different compound and was not used)

- (Reference is a supplier page, not used for technical d

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- (Reference is a review on m-aryloxy phenols, providing general context)

- (Reference pertains to reactivity of methoxyphenol isomers, not directly cited)

- (Reference pertains to mass spectra of different compounds, not used)

- (Reference pertains to IR spectra of methoxyphenol isomers, not directly cited)

- (Reference pertains to a different compound and was not used)

- (Reference is a review on m-aryloxy phenols, providing general context)

- (Reference is a general safety data sheet, not specific enough for cit

- Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups.

-

Ranu, B. C., et al. (2004). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 9(1), 59-62. Retrieved from [Link]

- (Reference pertains to a different compound and was not used)

-

Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

- (Reference pertains to a different compound and was not used)

-

Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

- (Reference pertains to a different compound and was not used)

-

Al-Khayri, J. M., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects [mdpi.com]

- 3. 18066-10-9 CAS Manufactory [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.ca [fishersci.ca]

- 12. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Technical Deep Dive: Resorcinol Mono-MOM Ether

Structure, Synthesis, and Desymmetrization Strategies

Executive Summary

Resorcinol mono-MOM ether (3-(methoxymethoxy)phenol) represents a pivotal intermediate in the desymmetrization of resorcinol. While resorcinol itself possesses

This guide details the structural characteristics, validated synthetic protocols, and safety-critical handling of this compound, specifically addressing the challenges of statistical bis-alkylation and the carcinogenic nature of the MOM-Cl reagent.

Chemical Structure & Spectroscopic Identity[1][2][3]

The core value of the mono-MOM ether lies in its distinct spectroscopic signature, which allows for rapid differentiation from the starting material (resorcinol) and the over-alkylated byproduct (bis-MOM ether).

Physicochemical Profile[3][4][5]

| Property | Data | Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 154.16 g/mol | |

| Appearance | Colorless to pale yellow oil | Solidifies upon high purity/cooling |

| Solubility | DCM, THF, EtOAc | Poor water solubility compared to resorcinol |

| Key Functionality | Phenol ( | Orthogonal reactivity |

NMR Diagnostic Markers

The MOM group introduces distinct singlets that do not overlap with the aromatic region.

-

NMR (400 MHz,

-

3.48 (s, 3H,

-

5.16 (s, 2H,

- 6.40 – 7.20 (m, 4H, Ar-H): Aromatic region showing 1,3-substitution pattern.

-

5.50 – 6.00 (br s, 1H,

-

3.48 (s, 3H,

-

NMR (100 MHz,

-

56.1 (

-

Aromatic carbons split into distinct signals due to symmetry breaking.

-

56.1 (

Synthetic Methodologies

Synthesizing the mono-ether is a classic exercise in statistical probability. Direct alkylation of resorcinol often leads to a mixture of starting material (SM), mono-product, and bis-product.

Strategy A: Direct Alkylation (Stoichiometry Controlled)

Mechanism: Nucleophilic substitution (

Protocol:

-

Setup: Flame-dried RBF under Argon.

-

Reagents: Resorcinol (1.0 equiv), DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) in anhydrous DCM (

). -

Addition: Cool to 0°C. Add MOM-Cl (0.9 equiv) dropwise over 60 minutes. Note: Using a slight deficit of MOM-Cl minimizes bis-formation.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography (Hexanes:EtOAc 8:2). The bis-ether elutes first (non-polar), followed by the mono-ether.

Strategy B: The "Indirect" Benzoate Route (High Fidelity)

For applications requiring high purity without difficult chromatographic separations, the desymmetrization via benzoate protection is superior.

Workflow Logic:

-

Monobenzoate formation (statistical but easily separable).

-

MOM protection of the remaining phenol.

-

Basic hydrolysis (saponification) of the benzoate ester to reveal the mono-MOM phenol.

Figure 1: Comparison of Direct vs. Indirect Synthesis Pathways. The Indirect route avoids the statistical mixture of the Bis-ether.

Safety Protocol: Handling MOM-Cl

CRITICAL WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a regulated human carcinogen (OSHA specifically regulated substance).

-

Engineering Controls: All operations must occur in a certified chemical fume hood.

-

PPE: Double nitrile gloves (MOM-Cl permeates standard latex), lab coat, and safety goggles.

-

Neutralization: Never discard excess MOM-Cl directly. Quench all reaction mixtures and contaminated glassware with aqueous ammonia (

) or concentrated NaOH. This converts MOM-Cl to harmless formaldehyde acetals/methanol. -

Alternative: Consider using Dimethoxymethane (Methylal) with

or

Reactivity: Directed Ortho Metalation (DoM)[7][10]

The primary utility of resorcinol mono-MOM ether is in regioselective synthesis. The MOM group is a strong Directed Metalation Group (DMG).

The Cooperative Effect

When treated with organolithiums (e.g., n-BuLi), the MOM group coordinates the lithium cation, directing deprotonation to the ortho position.

-

Site C2 (Between Oxygens): This position is flanked by two oxygens. In the mono-ether, the free phenol (as a phenoxide anion after 1st eq. of base) and the MOM ether "cooperate" to direct lithiation to C2.

-

Site C4/C6: Steric bulk at C2 can force lithiation to C4.

Experimental Insight: To functionalize C2, use 2.2 equivalents of n-BuLi (1 eq to deprotonate phenol, 1.2 eq to lithiate).

Figure 2: Directed Ortho Metalation (DoM) pathway. The synergy between the phenoxide and MOM ether directs substitution to the C2 position.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability and cleavage conditions).

-

Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[4] Chemical Reviews, 90(6), 879-933. Link

-

MOM-Cl Safety Data Sheet (SDS). Sigma-Aldrich/Merck. Chloromethyl methyl ether.[6] Confirmed Carcinogen Handling Protocols.[4][7][8] Link

-

Takasu, M., Naruse, Y., & Yamamoto, H. (1988). A convenient procedure for the regioselective monoprotection of 1,n-diols.[9] Tetrahedron Letters, 29(2), 194-196. (Methodology for selective protection).[1][10][4][9]

-

Pettus, T. R. R., et al. (2003). The desymmetrisation of resorcinol: The synthesis of resorcinol monoalkyl ethers.[11][4] Synlett. (Discusses the benzoate indirect route for high yield).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. baranlab.org [baranlab.org]

- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. bu.edu [bu.edu]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of 3-Methoxymethoxyphenol: Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry

Executive Summary

3-Methoxymethoxyphenol (also known as Resorcinol mono-MOM ether ) represents a critical class of desymmetrized resorcinol derivatives. Unlike the commodity chemical 3-methoxyphenol (resorcinol monomethyl ether), this compound features a methoxymethyl (MOM) acetal protecting group.

This structural distinction is pivotal in drug development. The MOM group is not merely a protecting group; it is a Directed Ortho Metalation (DoM) directing group, allowing for regiospecific functionalization of the benzene ring that is impossible with simple methyl ethers. This guide details the physicochemical properties, synthesis strategies, and strategic applications of this intermediate in complex molecule synthesis.

Part 1: Physicochemical Profile[1]

The following data is derived from the structural stoichiometry of the compound. Note that as a specialized synthetic intermediate, specific experimental boiling/melting points are often dependent on purity and method of isolation (typically silica gel chromatography).

Core Identity & Properties[1][2][3][4][5][6]

| Property | Value / Description |

| IUPAC Name | 3-(Methoxymethoxy)phenol |

| Common Synonyms | Resorcinol mono-MOM ether; 3-MOM-resorcinol |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Exact Mass | 154.06299 g/mol |

| Physical State | Viscous oil (typically) or low-melting solid |

| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); sparing solubility in water |

| Acidity (pKa) | ~9.8 (Phenolic OH) |

| Topological Polar Surface Area | 47.9 Ų (Predictive) |

Structural Analysis

The molecule consists of a resorcinol core where the

-

Site A (C1-OH): Free phenolic hydroxyl. Acidic, nucleophilic, available for esterification or etherification.[1]

-

Site B (C3-OMOM): Acetal-protected oxygen. Stable to base/nucleophiles, labile to acid (e.g., HCl/IPA or TFA).

-

Site C (C2-H): The position between the oxygens. Highly activated for electrophilic aromatic substitution or lithiation (via DoM).

Part 2: Synthesis & Desymmetrization Strategies

Synthesizing 3-methoxymethoxyphenol requires the desymmetrization of resorcinol . Because resorcinol has two identical hydroxyl groups, statistical mixtures (mono-protected, di-protected, and unreacted starting material) are unavoidable without careful stoichiometric control.

Method A: Classical MOM-Cl Protection (Statistical Control)

Note: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. This method requires strict safety protocols.

Reaction Logic: A limiting amount of electrophile (MOM-Cl) is used to favor the mono-substituted product over the di-substituted side product.

-

Reagents: Resorcinol (1.0 equiv), NaH (1.0 equiv) or DIPEA (1.1 equiv), MOM-Cl (0.9 equiv).

-

Solvent: DMF (0 °C to RT) or DCM.

-

Procedure:

-

Deprotonate resorcinol with NaH in dry DMF at 0 °C.

-

Add MOM-Cl dropwise over 1 hour. Slow addition is critical to prevent local high concentrations that lead to di-protection.

-

Quench with water, extract with EtOAc.

-

Purification: Silica gel column chromatography is mandatory to separate the mono-MOM ether (Product) from unreacted resorcinol (Polar) and di-MOM ether (Non-polar).

-

Method B: The "Green" Acetal Exchange (P₂O₅ / Dimethoxymethane)

For researchers avoiding MOM-Cl, an acid-catalyzed acetal exchange using dimethoxymethane (DMM) is preferred.

Reaction Logic: Uses P₂O₅ as a dehydrating agent to drive the equilibrium toward the acetal formation.

-

Reagents: Resorcinol, Dimethoxymethane (Solvent/Reagent), P₂O₅.

-

Conditions: Reflux in CHCl₃ or neat DMM.

-

Advantage: Avoids carcinogenic halides; P₂O₅ handles the water byproduct.

Diagram 1: Desymmetrization Workflow

The following diagram illustrates the statistical distribution and separation logic.

Caption: Statistical desymmetrization of resorcinol yields a mixture requiring chromatographic separation based on polarity differences.

Part 3: Applications in Drug Development

The utility of 3-methoxymethoxyphenol extends beyond simple protection. It is a scaffold for regioselective synthesis .

Directed Ortho Metalation (DoM)

The MOM group is a strong Ortho Directing Group (ODG). It coordinates with lithium bases (

-

Mechanism: The oxygen of the MOM group coordinates Li, stabilizing the transition state for removal of the C2 proton.

-

Result: Allows introduction of electrophiles (aldehydes, halogens, alkyls) at the sterically crowded C2 position, which is difficult to access via standard Friedel-Crafts chemistry.

Orthogonal Protection Strategies

In total synthesis (e.g., macrolides or polyketides), the MOM group is "orthogonal" to other common protecting groups:

-

Stable to: Basic hydrolysis (NaOH), reduction (LiAlH₄), oxidation (Jones reagent), and fluoride (TBAF - used for silyl ethers).

-

Cleaved by: Mild aqueous acid or Lewis acids (MgBr₂/Me₂S).

Diagram 2: Strategic Functionalization Pathway

This workflow demonstrates how the molecule is used to build complex substituted phenols.

Caption: Workflow for utilizing the MOM group as a director for C2-functionalization followed by selective deprotection.

Part 4: Safety & Handling

Reagent Toxicity

-

MOM-Cl (Chloromethyl methyl ether): Classified as a Category 1A Carcinogen . It is highly volatile and alkylating.

-

Protocol: Must be handled in a functioning fume hood with double gloving. All glassware and waste must be quenched with aqueous ammonia or dilute NaOH to destroy residual alkylating agent before removal from the hood.

-

-

3-Methoxymethoxyphenol: As a phenol derivative, it is likely a skin irritant and toxic if ingested. Treat with standard "Universal Precautions" for novel organic intermediates.

Stability

-

Acid Sensitivity: The compound will decompose back to resorcinol if exposed to acidic moisture or silica gel for prolonged periods.

-

Tip: Add 1% Triethylamine to chromatography solvents to neutralize silica acidity during purification.

-

References

-

Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M. Wuts).

- Context: Definitive guide on MOM ether stability, form

-

Source:

-

The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.

- Context: Detailed discussion on the statistical challenges of mono-protecting resorcinol and purification str

-

Source:

-

Directed Ortho Metalation.

- Context: Foundational work on using oxygen-based protecting groups (like MOM)

-

Source:

-

PubChem Compound Summary: Resorcinol (Parent Compound).

- Context: Baseline safety and physical property d

-

Source:[2]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(Methoxymethoxy)phenol

The following technical guide details the physicochemical profile, predictive solubility behavior, and experimental determination protocols for 3-(Methoxymethoxy)phenol .

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 18066-10-9) is a critical intermediate in organic synthesis, specifically functioning as the mono-methoxymethyl (MOM) ether of resorcinol . It represents a strategic "half-protected" scaffold, allowing researchers to chemically differentiate the two hydroxyl groups of resorcinol for asymmetric functionalization.

Unlike common pharmaceutical standards (e.g., paracetamol), specific mole-fraction solubility datasets for this intermediate are not widely published in open literature. Therefore, this guide serves as a predictive and procedural handbook . It synthesizes structural analysis with thermodynamic principles to guide solvent selection and provides the industry-standard protocol for generating precise solubility data.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | Resorcinol mono-MOM ether |

| CAS Number | 18066-10-9 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Structural Feature | Phenolic core with one free -OH (H-bond donor) and one MOM-protected -O- (H-bond acceptor only). |

Part 2: Predictive Solubility & Solvent Screening

In the absence of empirical data, solubility must be estimated by analyzing the Methoxymethyl (MOM) Effect . The introduction of the MOM group significantly alters the solvation thermodynamics compared to the parent compound, resorcinol.

The MOM Effect on Solvation

The MOM group (

-

Reduction in Lattice Energy : The MOM group disrupts the tight intermolecular hydrogen-bonding network present in crystalline resorcinol, typically lowering the melting point and increasing solubility in aprotic solvents.

-

Lipophilicity Shift :

-

Resorcinol : High water solubility; LogP ≈ 0.8.[1]

-

This compound : Reduced water solubility; Estimated LogP ≈ 1.5–1.8.

-

-

Solvent Interaction :

-

The remaining free phenolic -OH allows the compound to act as a Hydrogen Bond Donor (HBD).

-

The ether oxygens in the MOM group act as Hydrogen Bond Acceptors (HBA).

-

Predicted Solubility Profile

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP), the expected solubility trends are:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for MOM protection reactions. High dispersion interaction match. |

| Esters | Ethyl Acetate (EtOAc) | High | Strong H-bonding between solvent carbonyl (HBA) and solute phenol (HBD). |

| Alcohols | Methanol, Ethanol | High | Dual H-bonding capability (Donor/Acceptor match). |

| Ethers | THF, MTBE | High | Ether oxygens accept H-bonds from the free phenol. |

| Aromatic | Toluene | Moderate | Soluble at elevated temperatures; often used for recrystallization. |

| Alkanes | Hexane, Heptane | Low | High polarity mismatch. Useful as an anti-solvent. |

| Water | Water | Low/Moderate | Significantly less soluble than resorcinol due to the lipophilic MOM tail. |

Part 3: Experimental Protocol (Self-Validating)

To obtain precise mole-fraction solubility data (

Laser Dynamic Solubility Determination Workflow

Objective : Determine the saturation temperature (

Equipment Required

-

Jacketted glass vessel (100 mL) with precise temperature control (±0.01 K).

-

Laser monitoring system (e.g., He-Ne laser, photodiode detector).

-

Magnetic stirrer.[2]

Step-by-Step Protocol

-

Preparation : Weigh a precise mass of this compound (

) and solvent ( -

Dissolution : Heat the mixture to a temperature well above the estimated saturation point until the solution is clear (Laser transmission = 100%).

-

Cooling (Nucleation) : Cool the solution at a fast rate (e.g., 2 K/min) until turbidity is detected (Laser transmission drops). This indicates the metastable zone limit.

-

Heating (Equilibrium) : Re-heat the suspension slowly (0.1 K/min).

-

Endpoint Detection : Record the temperature (

) where the laser intensity returns to the maximum baseline (100%). This is the point where the last crystal dissolves. -

Iteration : Add more solute to the same vessel and repeat to generate a full solubility curve (

vs.

Visualization of the Workflow

Caption: Cycle for determining solubility via the Laser Dynamic Method. The loop allows for rapid generation of polythermal curves.

Part 4: Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.

Modified Apelblat Equation

The most robust model for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[1][3][4][5][6]

- : Empirical model parameters derived via multivariate regression.

-

Validation : A Root Mean Square Deviation (RMSD) < 1% indicates a valid fit.

van't Hoff Analysis

To determine the thermodynamic driving forces:

- (Enthalpy) : Positive values indicate an endothermic process (solubility increases with T).

- (Entropy) : Positive values indicate increased disorder upon dissolution.

Part 5: Process Application & Separation Strategy

The solubility difference between Resorcinol , This compound (Mono-MOM), and 1,3-Bis(methoxymethoxy)benzene (Di-MOM) is the basis for purification.

Separation Logic

-

Reaction Mixture : Contains Resorcinol (unreacted), Mono-MOM (Target), Di-MOM (Over-reaction).

-

Extraction Strategy :

-

Step A (Alkaline Wash) : Wash the organic layer (DCM) with dilute NaOH.

-

Resorcinol (pKa ~9.[7]3) and Mono-MOM (pKa ~9.8) are deprotonated and move to the aqueous phase.

-

Di-MOM (No acidic protons) remains in the organic phase.

-

-

Step B (Acidification & Re-extraction) : Acidify the aqueous phase to pH 5. Extract with Toluene.

-

Mono-MOM is more lipophilic than Resorcinol and will preferentially partition into Toluene.

-

Resorcinol remains largely in the aqueous phase or precipitates.

-

-

Molecular Interaction Diagram

Caption: Solubility-based fractionation strategy for isolating this compound from reaction byproducts.

References

-

Compound Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12684877, this compound. Retrieved from [Link]

- Methodology (Laser Dynamic): Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 3-Nitrosalicylic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data. (Standard reference for the laser dynamic protocol described).

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

- 1. scribd.com [scribd.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Guide to Mono-protected Resorcinol Derivatives in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity with Resorcinol

Resorcinol (1,3-dihydroxybenzene) is a valuable and highly reactive aromatic building block in organic synthesis. Its two hydroxyl groups readily participate in electrophilic aromatic substitution and condensation reactions, making it a key precursor for pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2][3][4][5] However, the symmetrical nature and similar reactivity of its two hydroxyl groups present a significant challenge: achieving selective mono-functionalization.[6][7] Classical alkylation methods often result in low yields of the desired mono-protected product, alongside the formation of di-protected species and undesired C-alkylation products.[6] This guide provides an in-depth exploration of the strategies and field-proven protocols for the synthesis of mono-protected resorcinol derivatives, transforming this challenge into a reliable and powerful tool for complex molecule synthesis.

Core Principles: Mastering O- vs. C-Alkylation and Mono- vs. Di-substitution

The successful mono-protection of resorcinol hinges on carefully controlling the reaction conditions to favor O-alkylation at a single hydroxyl group. The key factors influencing this selectivity are the choice of base, solvent, and electrophile (alkylating agent).

-

The Role of the Base: The base deprotonates the phenolic hydroxyl groups to form a phenoxide, the active nucleophile. A strong base (e.g., NaH, LDA) will generate a high concentration of the di-anion, leading predominantly to di-alkylation. In contrast, a weaker base (e.g., K₂CO₃, Cs₂CO₃) establishes an equilibrium that favors the mono-anion, thereby increasing the yield of the mono-protected product.[6]

-

Solvent Effects: The choice of solvent influences the reactivity of both the phenoxide and the electrophile. Polar aprotic solvents like acetone, DMF, or acetonitrile are often employed to solubilize the phenoxide salt and facilitate the Sₙ2 reaction.

-

The Nature of the Electrophile: "Hard" electrophiles, such as dimethyl sulfate or benzyl chloride, tend to favor reaction at the "harder" oxygen atom (O-alkylation). "Softer" electrophiles are more prone to react at the "softer" carbon positions of the aromatic ring (C-alkylation), especially under conditions that favor thermodynamic control.[8]

The interplay of these factors determines the reaction's outcome. By rationally selecting these parameters, chemists can steer the reaction towards the desired mono-O-alkylated resorcinol derivative.

Caption: Factors influencing the selective mono-alkylation of resorcinol.

Field-Proven Protocols for Key Mono-Protected Derivatives

The following protocols represent robust and commonly employed methods for the synthesis of widely used mono-protected resorcinol intermediates.

Protocol 1: Synthesis of Resorcinol Monobenzyl Ether (3-Benzyloxyphenol)

Resorcinol monobenzyl ether is a versatile intermediate, with the benzyl group serving as a stable protecting group that can be readily removed by hydrogenolysis.[6] The classical method using benzyl chloride and potassium carbonate in acetone is frequently used.[6]

Methodology:

-

Reaction Setup: To a stirred solution of resorcinol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add benzyl chloride (1.0-1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure resorcinol monobenzyl ether.

Causality Behind Choices:

-

Potassium Carbonate (K₂CO₃): A moderately weak base is crucial. It is strong enough to deprotonate one hydroxyl group but maintains a low enough concentration of the phenoxide to disfavor the second deprotonation and subsequent dialkylation.

-

Acetone: This polar aprotic solvent effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering with the base or electrophile.

-

Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions like C-alkylation.

Protocol 2: Synthesis of Resorcinol Monomethyl Ether (3-Methoxyphenol)

3-Methoxyphenol is another critical building block, particularly in the synthesis of various natural products and pharmaceutical agents.[9][10] While direct methylation can be challenging, alternative strategies provide reliable access. One effective approach involves the aromatization of a 2-bromo-3-methoxycyclohex-2-en-1-one precursor.[9][11]

Methodology (Aromatization Approach): [11]

-

Precursor Synthesis: The starting material, 2-bromo-3-methoxycyclohex-2-en-1-one, can be prepared from 1,3-cyclohexanedione.

-

Alkylation (if substituted derivative is desired): The precursor can be alkylated at the C-6 position using a strong base like LDA followed by an alkyl halide.[11]

-

Aromatization: To a stirred solution of the 2-bromo-3-methoxycyclohex-2-en-1-one derivative (1.0 eq) in toluene, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq).

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up and Isolation: Dilute the reaction mixture with dilute hydrochloric acid and extract thoroughly with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, and evaporated.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the substituted resorcinol monomethyl ether.[11]

Causality Behind Choices:

-

DBU: A strong, non-nucleophilic base is used to promote the elimination of HBr from the cyclohexenone ring, leading to aromatization. Its non-nucleophilic nature prevents it from competing with the desired elimination pathway.

-

Toluene: An inert solvent that is suitable for the reaction temperature and work-up procedure.

-

Regiocontrol: This multi-step approach offers excellent regiocontrol, allowing for the synthesis of specifically substituted resorcinol monomethyl ethers that are difficult to access via direct alkylation.[9]

Data Summary: Comparing Protection Strategies

| Protecting Group | Typical Reagents | Typical Yield (Mono-ether) | Key Advantages | Key Disadvantages |

| Benzyl (Bn) | Benzyl chloride/bromide, K₂CO₃/Cs₂CO₃ | 27-70%[6] | Stable, easily removed by hydrogenolysis | Yield can be moderate, requires catalyst for removal |

| Methyl (Me) | Dimethyl sulfate, K₂CO₃ | Often low due to di-methylation | Small, stable group | Difficult to remove selectively |

| Benzoate (Bz) | Benzoyl chloride, Pyridine | High (for monobenzoate) | Allows for subsequent Mitsunobu reaction[12] | Requires an extra deprotection step (hydrolysis) |

| MIDA Boronate | MIDA-protected diboronic acid | High | Allows for chemoselective deprotection[13][14][15] | Requires specialized reagents |

Applications in Multi-Step Synthesis

Mono-protected resorcinol derivatives are powerful intermediates for constructing complex molecular architectures. Their remaining free hydroxyl group and activated aromatic ring allow for a wide range of subsequent transformations.

Caption: General workflow for utilizing mono-protected resorcinols in synthesis.

Case Study: Synthesis of Prenylated Phenols

The synthesis of differentially protected ortho-prenylated phenols, which are common motifs in natural products, highlights the utility of resorcinol monobenzyl ether.[7]

-

Starting Material: Resorcinol monobenzyl ether is prepared, albeit in a modest yield of 27%.[7]

-

Second Protection: The remaining free hydroxyl is protected, for example, as a methoxymethyl (MOM) ether.

-

Directed ortho-Metalation (DoM): The two oxygen substituents direct deprotonation by a strong base (e.g., butyllithium) to the C-2 position.

-

Alkylation: Quenching the resulting lithiated species with prenyl bromide introduces the prenyl group exclusively at the desired C-2 position.[7]

-

Selective Deprotection: The MOM and benzyl groups can be selectively cleaved under different conditions to yield the target mono-protected prenylated phenols.[7]

This example demonstrates how the initial, challenging mono-protection step enables highly controlled and regioselective transformations later in the synthetic sequence.

Conclusion and Future Outlook

While classical methods for the mono-protection of resorcinol often suffer from low yields, a rational understanding of the underlying mechanistic principles allows for the development of robust and reliable protocols. Modern strategies, including the use of alternative precursors or novel protecting groups like MIDA boronates, continue to improve the efficiency and selectivity of these transformations.[9][13] Mono-protected resorcinol derivatives remain indispensable tools in the synthetic chemist's arsenal, providing a reliable entry point to a vast array of complex and biologically active molecules. The continued development of more efficient and selective methods for their preparation will undoubtedly accelerate innovation in drug discovery and materials science.

References

-

Bulman Page, P. C., & Heaney, H. (2003). The desymmetrisation of resorcinol: The synthesis of resorcinol monoalkyl ethers. Pure and Applied Chemistry, 75(8), 997-1001. [Link]

-

Barbe, G., & Paquette, L. A. (2015). Synthesis of Substituted Resorcinol Monomethyl Ethers from 2-Bromo-3-methoxycyclohex-2-en-1-ones. The Journal of Organic Chemistry, 80(6), 3353–3360. [Link]

-

Paquette, L. A., & Barbe, G. (2015). Synthesis of Substituted Resorcinol Monomethyl Ethers from 2-Bromo-3-methoxycyclohex-2-en-1-ones. The Journal of Organic Chemistry, 80(6), 3353–3360. [Link]

-

Kocjan, A., & Kočevar, M. (2023). A direct alkylation of resorcinols. Synthetic Communications, 53(10), 868-879. [Link]

-

Lee, S. J., Yoon, J., Han, S., & Cheon, C.-H. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

-

Hopwood, W. J., & Stock, J. A. (1965). 915. The Benzylation of Resorcinol. Journal of the Chemical Society, 4972. [Link]

-

Snieckus, V., & Sharp, M. J. (1999). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Tetrahedron Letters, 40(26), 4843-4846. [Link]

-

Cheon, C. H., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. KAIST Repository. [Link]

-

Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Korea University. [Link]

-

Wikipedia contributors. (2024). Resorcinol. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Resorcinol: A Key Building Block for Chemical Synthesis and Innovation. [Link]

-

Patsnap. (2024). What is the mechanism of Resorcinol? Patsnap Synapse. [Link]

-

Durairaj, R. B. (Ed.). (2005). Resorcinol: Chemistry, Technology and Applications. Springer. [Link]

-

Reddit user discussion. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 15. pure.korea.ac.kr [pure.korea.ac.kr]

Methodological & Application

Application Note & Protocol: Selective Monoprotection of Resorcinol for the Synthesis of 3-(Methoxymethoxy)phenol

Abstract & Introduction

3-(Methoxymethoxy)phenol is a key synthetic intermediate in which one of the two hydroxyl groups of resorcinol is masked by a methoxymethyl (MOM) ether. This selective protection is crucial in multi-step syntheses, allowing for the differential functionalization of the two hydroxyl groups present in the resorcinol scaffold. Resorcinol derivatives are foundational building blocks for a wide range of pharmaceuticals and natural products.[1][2] The MOM group is a widely used protecting group for hydroxyl functions due to its stability in strongly basic and weakly acidic conditions, and its reliable removal under moderately acidic conditions.[3][4]

The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and minimizing unreacted starting material. This guide provides a robust, field-tested protocol for the selective mono-methoxymethylation of resorcinol. We will delve into the mechanistic rationale behind the procedural steps, emphasizing stoichiometric control and reaction monitoring to maximize the yield and purity of the desired this compound. Safety considerations regarding the reagents, particularly the comparison between traditional and modern MOM-donating agents, are also a central focus.

Mechanistic Rationale: The Chemistry of Selective Protection

The synthesis of this compound is a variation of the Williamson ether synthesis. The core of the reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic methoxymethyl source.

Step 1: Deprotonation Resorcinol possesses two acidic phenolic protons (pKa ≈ 9.15). The addition of a suitable base results in the formation of a phenoxide anion. Critically, to favor mono-protection, a slight deficit or equimolar amount of base relative to resorcinol is employed. This creates a mixture of unreacted resorcinol, the mono-anion, and the di-anion, statistically favoring the formation of the mono-anion initially.

Step 2: Nucleophilic Attack The generated phenoxide is a potent nucleophile that attacks the electrophilic methylene carbon of the methoxymethylating agent. The most common reagent for this transformation has historically been chloromethyl methyl ether (MOM-Cl).[5] However, due to its carcinogenicity, safer alternatives are now preferred.[5] A highly effective and safer alternative is dimethoxymethane (DMM), which requires activation by an acid catalyst to form the reactive electrophile in situ.[5][6] For this protocol, we will focus on the more traditional and highly reactive MOM-Cl, with stringent safety protocols, as it provides a clear illustration of the fundamental reaction.

The key to selectivity lies in the relative reactivity. Once the first hydroxyl group is protected to form this compound, the remaining hydroxyl group is still available for reaction. However, by carefully controlling stoichiometry, temperature, and reaction time, the reaction can be stopped after the desired mono-protected product has formed, before significant conversion to the di-protected 1,3-bis(methoxymethoxy)benzene occurs.

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the selective mono-protection of resorcinol on a 10 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Quantity | Notes |

| Resorcinol | ≥99% | Sigma-Aldrich | 1.10 g (10.0 mmol) | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 0.36 g (9.0 mmol) | EXTREME CAUTION: Highly flammable, reacts violently with water. |

| Chloromethyl methyl ether (MOM-Cl) | Technical Grade | Sigma-Aldrich | 0.76 mL (10.0 mmol) | ACUTE TOXIN & CARCINOGEN: Handle only in a certified chemical fume hood. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 50 mL | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 150 mL | For extraction. |

| Saturated aq. NH₄Cl | 50 mL | For quenching. | ||

| Brine (Saturated aq. NaCl) | 50 mL | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | For drying. | ||

| Silica Gel | 230-400 mesh | ~50 g | For chromatography. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is sufficient for most steps, but check compatibility for prolonged solvent exposure).

-

MOM-Cl Hazard: Chloromethyl methyl ether is a potent carcinogen and lachrymator.[5] All operations involving MOM-Cl must be performed in a certified, high-flow chemical fume hood. Prepare a quenching solution (e.g., 5% aqueous ammonia) to decontaminate any glassware or spills.

-

Sodium Hydride Hazard: NaH reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle in an inert atmosphere (N₂ or Ar). Weigh the 60% dispersion quickly and rinse the weighing vessel with THF into the reaction flask. Quench any residual NaH carefully with isopropanol followed by methanol and then water.

-

Resorcinol Hazard: Resorcinol is toxic upon ingestion and can cause severe skin and eye irritation.[7] Avoid inhalation of dust and direct contact.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition:

-

To the flask, add resorcinol (1.10 g, 10.0 mmol) and anhydrous THF (40 mL). Stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

While stirring vigorously, carefully add the sodium hydride (0.36 g of 60% dispersion, 9.0 mmol, 0.9 eq) in small portions over 10 minutes. Note: Hydrogen gas will evolve. Ensure adequate ventilation to the fume hood.

-

Allow the resulting slurry to stir at 0 °C for 30 minutes.

-

-

MOM Protection:

-

Slowly add chloromethyl methyl ether (0.76 mL, 10.0 mmol, 1.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Visualize under UV light (254 nm) and by staining with potassium permanganate.

-

Expected TLC Results: Resorcinol (Rf ≈ 0.1), this compound (Rf ≈ 0.4), 1,3-Bis(methoxymethoxy)benzene (Rf ≈ 0.7). The reaction is complete when the resorcinol spot is significantly diminished.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Shake and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil via flash column chromatography on silica gel.

-

Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexane.

-

Collect fractions based on TLC analysis and combine the fractions containing the pure this compound.

-

Evaporate the solvent to yield the final product as a colorless to pale yellow oil. Expect a yield of 55-65%.

-

Visualization of the Synthetic Workflow

The overall process from starting materials to the purified product can be visualized as a linear workflow.

Caption: Workflow for the synthesis of this compound.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.2 Hz, 1H), 6.60 (dd, J = 8.2, 2.4 Hz, 1H), 6.54 (dd, J = 8.2, 2.4 Hz, 1H), 6.48 (t, J = 2.4 Hz, 1H), 5.15 (s, 2H), 3.48 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.9, 157.2, 130.2, 107.9, 107.3, 102.4, 94.5, 56.1.

-

IR (thin film, cm⁻¹): 3350 (broad, O-H), 3050, 2955, 1600, 1480, 1155 (C-O), 1075, 920.

-

Mass Spec (EI): m/z 154.06 [M]⁺.

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure NaH is fresh and THF is anhydrous. Allow longer reaction time. |

| Loss during workup/purification. | Ensure complete extraction by using three portions of EtOAc. Be careful with chromatography cuts. | |

| High amount of di-protected product | Too much NaH or MOM-Cl used. | Re-verify stoichiometry. Use 0.9-0.95 equivalents of NaH. Add MOM-Cl slowly at 0 °C. |

| Reaction ran for too long. | Monitor carefully by TLC and quench the reaction as soon as most of the resorcinol is consumed. | |

| Large amount of unreacted resorcinol | Inactive NaH. | Use fresh, high-quality NaH. Ensure the reaction is under a truly inert atmosphere. |

| Insufficient reaction time. | Allow the reaction to stir for the full recommended time or until TLC shows consumption of starting material. |

References

-

Esteves, A. P., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 915-920. [Link]

-

Reddy, B. M., & Sreekanth, P. M. (2006). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Synthetic Communications, 36(14), 2001-2005. [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]

-

Nishide, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8493-8501. [Link]

-

Król-Bogomilski, J. (1991). Protection of alcohols and phenols with methoxymethyl acetate. Polish Journal of Chemistry, 65, 1433. [Link]

- Yardley, J. P. (1976). U.S. Patent No. 3,987,105. U.S.

-

Nikas, S. P., et al. (2010). Synthesis and characterization of a compact tricyclic resorcinol from (+)- and (−)-3-pinanol. Arkivoc, 2011(1), 164-173. [Link]

-

Wikipedia. (2023). Dimethoxymethane. Wikipedia. [Link]

-

Abed, S. T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. [Link]

Sources

- 1. Synthesis and characterization of a compact tricyclic resorcinol from (+)- and (−)-3-pinanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 6. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 7. cameo.mfa.org [cameo.mfa.org]

Application Note: Selective Mono-MOM Protection of Resorcinol

Executive Summary

The selective mono-protection of resorcinol (1,3-dihydroxybenzene) is a classic problem in organic synthesis due to the substrate's

This guide provides two distinct protocols designed to break this symmetry:

-

Method A (Kinetic Control): Uses Methoxymethyl chloride (MOMCl) with Diisopropylethylamine (DIPEA) under stoichiometric deficit to statistically favor the mono-adduct.

-

Method B (In-Situ Generation): Uses Dimethoxymethane (DMM) and Phosphorus Pentoxide (

) as a "greener," MOMCl-free alternative.

Core Challenge: The Statistical Trap

If the rate constants for the first and second protection steps are similar (

Mechanistic & Safety Grounding

Safety Critical Warning: MOMCl

Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and a regulated carcinogen (OSHA 29 CFR 1910.1006).

-

Hazard: Highly volatile, carcinogenic, and hydrolyzes to form HCl and formaldehyde.

-

Control: All manipulations must occur in a functioning fume hood. Double-gloving (nitrile/laminate) is mandatory. Quench all glassware and waste with aqueous ammonia to neutralize residual alkylating agents.

Reaction Logic Visualization

The following diagram illustrates the competitive pathways and the separation logic based on polarity and acidity.

Figure 1: Reaction pathway showing the competitive formation of Mono- and Di-protected species.[1][2]

Protocol A: The "Stoichiometric Deficit" Method (Standard)

This method relies on limiting the electrophile (MOMCl) to prevent over-alkylation. We utilize DIPEA instead of NaH. NaH generates a "naked" phenoxide that is hyper-nucleophilic, often leading to rapid di-protection. DIPEA acts as a proton scavenger, maintaining a milder reaction environment.

Reagents & Equipment[1][3][4][5][6][7][8]

-

Substrate: Resorcinol (1.0 equiv)

-

Reagent: MOMCl (0.9 equiv) — Note the deficit.

-

Base: DIPEA (

-Diisopropylethylamine) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under

. -

Solubilization: Add Resorcinol (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Add DIPEA (1.2 eq) via syringe. The solution may darken slightly.

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Lower temperature suppresses

(di-protection) relative to -

Controlled Addition: Add MOMCl (0.9 eq) dropwise over 30 minutes.

-

Critical: Do not add rapidly. Localized high concentrations of MOMCl favor di-protection.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4–6 hours.

-

Quench: Quench with saturated aqueous

. -

Workup:

Purification Strategy (Flash Chromatography)

The crude mixture will contain Resorcinol, Mono-MOM, and trace Di-MOM.

-

Stationary Phase: Silica Gel (Standard 40–63 µm).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (9:1

7:3).-

Fraction 1: Di-MOM (High

, Non-polar). -

Fraction 2: Mono-MOM (Target, Mid

). -

Fraction 3: Resorcinol (Low

, Polar).

-

Protocol B: The "Green" Alternative (MOMCl-Free)

For labs restricting MOMCl use, this protocol generates the reactive oxonium species in situ using Dimethoxymethane (DMM) and Phosphorus Pentoxide (

Reagents

-

Substrate: Resorcinol (1.0 equiv)

-

Reagent: Dimethoxymethane (DMM) (15–20 equiv) — Acts as reagent and co-solvent.

-

Catalyst:

(1.0–1.5 equiv) -

Solvent: Chloroform (

) or Toluene.

Step-by-Step Procedure

-

Mixing: In a round-bottom flask, dissolve Resorcinol in

and DMM. -

Catalyst Addition: Add

in portions at room temperature with vigorous stirring.-

Note: The reaction is exothermic; monitor temperature.

-

-

Reaction: Stir vigorously at RT for 1–2 hours. The mixture will become a slurry.

-

Quench: Decant the solvent from the gummy

residue into a beaker containing crushed ice/saturated-

Safety: Quench the residual

carefully with ice; it reacts violently with water.

-

-

Extraction: Extract the aqueous quench mixture with DCM.

-

Purification: Proceed with Flash Chromatography as described in Protocol A.

Data Analysis & Validation

To ensure the protocol succeeded, you must validate the breaking of symmetry.

Comparative Data Table

| Feature | Resorcinol (SM) | Mono-MOM (Target) | Di-MOM (Byproduct) |

| Symmetry ( | Yes | No ( | Yes |

| Aromatic Protons ( | 3 signals (1 triplet, 2 doublets, 1 singlet) | 4 distinct signals | 3 signals |

| Methylene Protons ( | None | Singlet (2H) ~5.1 ppm | Singlet (4H) ~5.1 ppm |

| TLC Polarity | High (Stays at baseline) | Medium | Low (Runs with solvent front) |

NMR Interpretation Logic

-

Resorcinol: The proton at C2 (between hydroxyls) is a triplet (or dd) and is shielded.

-

Mono-MOM: The symmetry is broken. You will see four distinct aromatic resonances. The integration of the

peak (approx 5.15 ppm) relative to the aromatic ring will be 2:4 (or 1:2). -

Di-MOM: Symmetry returns. The integration of

to aromatic protons will be 4:4 (or 1:1).

Troubleshooting Guide

-

Problem: High Di-MOM yield.

-

Cause: Excess MOMCl or fast addition.

-

Fix: Reduce MOMCl to 0.8 equiv. Ensure temperature is strictly 0°C.

-

-

Problem: Low Conversion.

-

Cause: Old MOMCl (hydrolyzed).

-

Fix: Distill MOMCl (Caution!) or switch to Protocol B (DMM).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 3-methoxymethoxyphenol.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability and general protection protocols).

-

Fujioka, H., et al. (2009).[6] One-Pot Synthesis of Differentially Protected Diols from Methylene Acetals. Organic Letters, 11(22), 5138–5141. (Describes advanced selectivity with acetals/MOM).

-

Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid, and Highly Selective Generation of MOM Ethers using Zinc Salts. Journal of Organic Chemistry, 70(23), 9618–9621. (Alternative catalytic methods).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Chloromethyl Ether Standard (1910.1006).[7] (Safety data regarding MOMCl handling).

-

Ashton, P. R., et al. (1997). The Self-Assembly of Controllable [2]Catenanes. Journal of the American Chemical Society, 119, 10641-10651. (Contains experimental details for resorcinol mono-functionalization).

Sources

- 1. Synthesis and characterization of a compact tricyclic resorcinol from (+)- and (−)-3-pinanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. nj.gov [nj.gov]

Reagents for methoxymethylation of phenols using MOMCl

The methoxymethylation of phenols using MOMCl is a fundamental and reliable protection strategy in organic synthesis. The choice between a strong base like sodium hydride and a hindered amine base such as DIPEA allows the reaction to be adapted to the specific substrate and laboratory conditions. Careful consideration of the underlying reaction mechanisms and adherence to safe handling practices for the carcinogenic MOMCl are paramount for successful and safe execution. The resulting MOM ethers are stable intermediates, which can be readily deprotected under acidic conditions to regenerate the parent phenol, completing their strategic role in the synthetic sequence. [3][5][14]

References

-

Ahmad, F. B. H., & Bruce, J. M. A Simple and Clean Method for Methoxymethylation of Phenols. Universiti Pertanian Malaysia. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Request PDF. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

-

Fraaije, M. W., van Berkel, W. J. H. (1997). Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate. PubMed. [Link]

-

National Center for Biotechnology Information. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

-

Gupta, V., Gupta, M., Gupta, K. C. (2012). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. [Link]

-

Semantic Scholar. Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. Semantic Scholar. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

-

Wikipedia. Methoxymethyl ether. Wikipedia. [Link]

-

MDPI. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. [Link]

-

University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. University of Surrey. [Link]

-

ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

-

Organic Chemistry Portal. MOM Ethers. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

-

Reddit. Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. [Link]

-

DR-NTU. Synthetic organic reactions mediated by sodium hydride. Nanyang Technological University. [Link]

-

Science of Synthesis. Sodium Hydride. Thieme. [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: (a) Methoxymethyl (MOM) chloride,... ResearchGate. [Link]

-

Figshare. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry. [Link]

- Google Patents. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.

-

Organic Syntheses. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses. [Link]

-

Request PDF. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. ResearchGate. [Link]

Sources

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. total-synthesis.com [total-synthesis.com]

- 3. adichemistry.com [adichemistry.com]

- 4. MOM Ethers [organic-chemistry.org]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 3-(Methoxymethoxy)phenol: A Desymmetrized Resorcinol Scaffold

Strategic Overview

3-(Methoxymethoxy)phenol (MOM-protected resorcinol monoether) represents a pivotal "desymmetrization" strategy in the total synthesis of polyketides, macrocycles, and biaryl ether natural products.

Resorcinol (1,3-dihydroxybenzene) is inexpensive but chemically symmetric. By masking one hydroxyl group with a Methoxymethyl (MOM) ether, you break this symmetry, unlocking two distinct orthogonal reactivities:

-

The Free Phenol: Available for esterification, etherification, or conversion to a triflate (Ar-OTf) for palladium-catalyzed cross-coupling.

-

The MOM Ether: Acts as a robust Directed Metalation Group (DMG), allowing highly regioselective lithiation at the C2 (kinetic) or C4 (thermodynamic) positions via Directed Ortho Metalation (DoM).

This guide details the protocols for transforming this building block into complex aromatic architectures.

Desymmetrization Logic Flow

Figure 1: Divergent synthetic pathways enabled by mono-protection of resorcinol.

Chemical Profile & Stability[1]

Before initiating synthesis, the stability profile of the MOM group must be understood to prevent premature deprotection.

| Parameter | Characteristic | Operational Implication |

| Molecular Weight | 154.16 g/mol | - |

| Boiling Point | ~140-145°C (at reduced pressure) | Purify via vacuum distillation or flash chromatography. |

| Base Stability | High | Stable to NaOH, KOH, LiAlH₄, Grignards, and Organolithiums (n-BuLi, t-BuLi). |

| Acid Stability | Low | Cleaves rapidly with HCl, TFA, p-TsOH, and Lewis acids (TiCl₄, BBr₃). |

| DoM Potency | Strong | The acetal oxygens coordinate Li+, strongly directing metalation to the ortho position. |

Protocol A: Conversion to the Aryl Triflate

Objective: Convert the free hydroxyl group of this compound into a triflate, creating a partner for Suzuki-Miyaura or Stille couplings.

Mechanistic Insight

The reaction utilizes Triflic Anhydride (Tf₂O) in the presence of a base. The MOM group remains intact because the conditions are basic/nucleophilic. This effectively turns the nucleophilic phenol into an electrophilic aryl halide equivalent.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

-

Base: Pyridine (3.0 equiv) or Et₃N (excess)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat. NaHCO₃

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve this compound in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (3.0 equiv) dropwise. Stir for 10 minutes.

-

Triflation: Add Tf₂O (1.2 equiv) dropwise via syringe over 20 minutes.

-

Critical Control: The reaction is exothermic. Maintain internal temperature < 5°C to prevent decomposition or O-desulfonylation.

-

-

Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the triflate is significantly less polar than the starting phenol).

-

Workup:

-

Quench carefully with ice-cold water.

-

Wash the organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃, then brine.

-

Note: Do not use strong acid for prolonged periods during workup to avoid MOM cleavage. 1M HCl is safe if the contact time is short (< 5 mins) and immediately neutralized.

-

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95% Storage: Store under Argon at -20°C. Aryl triflates can hydrolyze slowly if exposed to moisture.